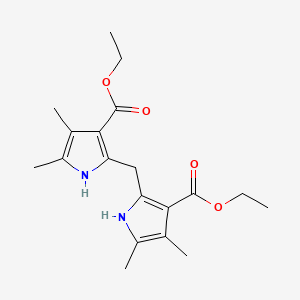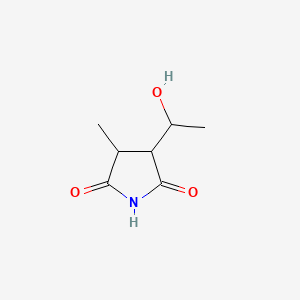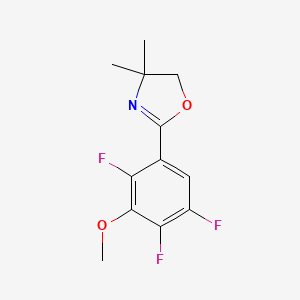
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole is a synthetic organic compound characterized by the presence of trifluoromethoxy and oxazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
-
Preparation of 2,4,5-Trifluoro-3-methoxybenzoyl chloride
Step 1: React methylamine with tetrachlorophthalic anhydride to obtain N-methyl tetrachlorophthalimide.
Step 2: React N-methyl tetrachlorophthalimide with an alkali metal fluoride to obtain N-methyl tetrafluorophthalimide.
Step 3: Perform a mixed reaction of N-methyl tetrafluorophthalimide with sodium hydroxide to obtain 2,4,5-trifluoro-3-hydroxy sodium phthalate, followed by decarboxylation and acidification to obtain 2,4,5-trifluoro-3-hydroxybenzoic acid.
Step 4: React 2,4,5-trifluoro-3-hydroxybenzoic acid with dimethyl sulfate to obtain 2,4,5-trifluoro-3-methoxybenzoic acid sodium, followed by acidification to obtain 2,4,5-trifluoro-3-methoxybenzoic acid.
-
Formation of this compound
- The obtained 2,4,5-trifluoro-3-methoxybenzoyl chloride is then reacted with appropriate reagents under controlled conditions to form the target compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of industrial-grade reagents, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethoxy and oxazole groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mecanismo De Acción
The mechanism of action of 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trifluoro-3-methoxybenzoyl chloride: A precursor in the synthesis of the target compound.
2,4,5-Trifluorobenzoic acid: Another trifluoromethoxy-containing compound with different applications.
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-1,2,3-triazole: A compound with a similar methoxyphenyl group but different overall structure and applications.
Uniqueness
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole is unique due to the combination of trifluoromethoxy and oxazole groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
865246-09-9 |
|---|---|
Fórmula molecular |
C12H12F3NO2 |
Peso molecular |
259.22 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-(2,4,5-trifluoro-3-methoxyphenyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C12H12F3NO2/c1-12(2)5-18-11(16-12)6-4-7(13)9(15)10(17-3)8(6)14/h4H,5H2,1-3H3 |
Clave InChI |
JAAFPDWKUQBJFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2=CC(=C(C(=C2F)OC)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


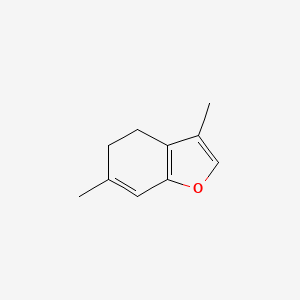

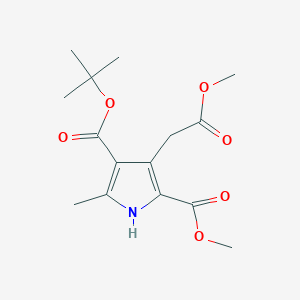
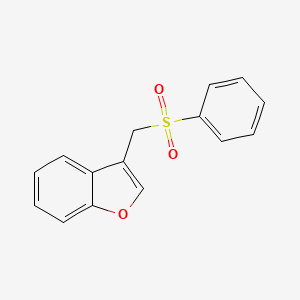
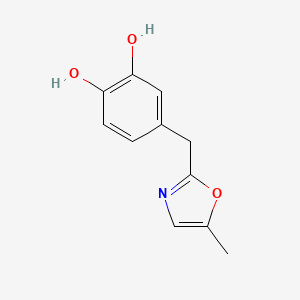
![N,N-Dimethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B12885871.png)

![N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B12885884.png)
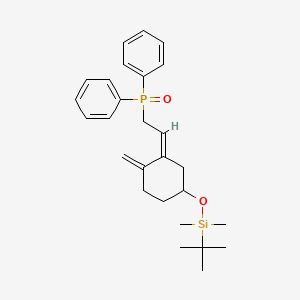
![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)
